
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- is a chiral oxaziridine compound known for its unique three-membered ring structure containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- typically involves the reaction of imines with peracids. One common method is the reaction of an imine with a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring an oxygen atom to substrates.
Reduction: It can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The nitrogen or oxygen atoms in the oxaziridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the nitrogen or oxygen atoms in the ring.
Major Products Formed
Oxidation: Products include epoxides and other oxygenated compounds.
Reduction: Products include amines and alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of functionalized compounds.
Applications De Recherche Scientifique
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen atoms into various substrates.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- involves the transfer of an oxygen atom to substrates, resulting in oxidation. The compound’s reactivity is attributed to the strained three-membered ring, which makes the oxygen atom highly electrophilic. This allows the compound to react with various nucleophiles, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Similar three-membered ring structures containing nitrogen but lack the oxygen atom.
Epoxides: Three-membered ring structures containing oxygen but lack the nitrogen atom.
Azetidines: Four-membered ring structures containing nitrogen, with different reactivity due to reduced ring strain.
Uniqueness
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- is unique due to its combination of nitrogen and oxygen in a three-membered ring, which imparts distinct reactivity and stability compared to aziridines and epoxides. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Propriétés
Numéro CAS |
53258-79-0 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
3,3-diphenyl-2-propan-2-yloxaziridine |
InChI |
InChI=1S/C16H17NO/c1-13(2)17-16(18-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clé InChI |
LBPSGEZYAKAMSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

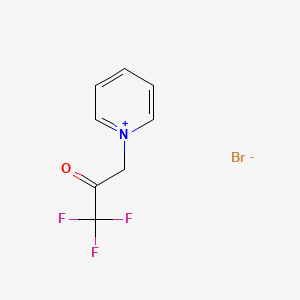
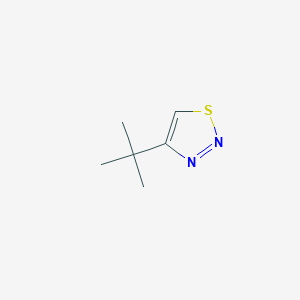
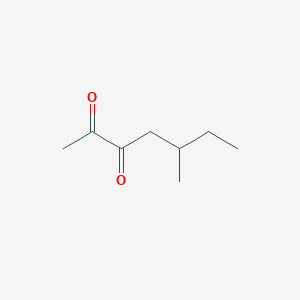
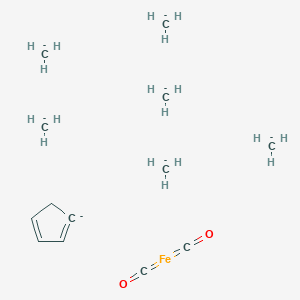
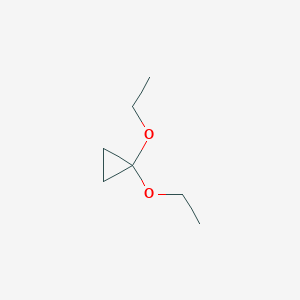
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)

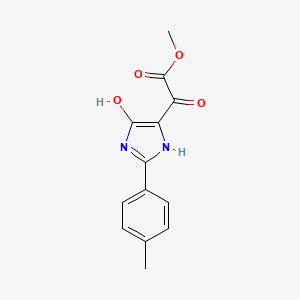
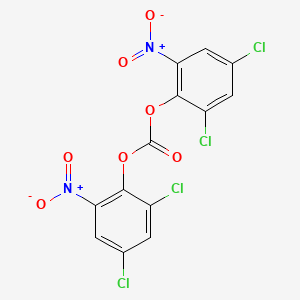

![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)

